molecular formula C18H24N2 B11759259 (2S,5S)-1,6-diphenylhexane-2,5-diamine

(2S,5S)-1,6-diphenylhexane-2,5-diamine

Cat. No.: B11759259
M. Wt: 268.4 g/mol
InChI Key: CTVQBUFULGSGGL-ROUUACIJSA-N
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Description

(2S,5S)-1,6-diphenylhexane-2,5-diamine is an organic compound characterized by the presence of two phenyl groups attached to a hexane backbone with two amine groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1,6-diphenylhexane-2,5-diamine can be achieved through several methods. One common approach involves the reduction of 2,5-hexanedione using a stereoselective catalyst to obtain the corresponding diol, followed by amination to introduce the amine groups. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or an amine source under acidic or basic conditions .

Industrial Production Methods

For industrial-scale production, the process may involve the use of biocatalysts such as dehydrogenases from microorganisms like Saccharomyces cerevisiae. These enzymes can catalyze the reduction of diketones to the corresponding diols with high enantioselectivity, followed by chemical or enzymatic amination .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1,6-diphenylhexane-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acyl chlorides). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include imines, nitriles, amides, and ureas, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,5S)-1,6-diphenylhexane-2,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which (2S,5S)-1,6-diphenylhexane-2,5-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5S)-1,6-diphenylhexane-2,5-diamine is unique due to its specific arrangement of phenyl and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Biological Activity

Overview

(2S,5S)-1,6-Diphenylhexane-2,5-diamine is an organic compound notable for its unique stereochemistry and potential biological activities. This compound features two phenyl groups attached to a hexane backbone with diamine functional groups at the 2 and 5 positions. Its biological activity has been the subject of various studies, particularly in the context of enzyme inhibition and potential therapeutic applications.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H26N2
  • Molecular Weight : 290.42 g/mol
  • CAS Number : 144186-34-5

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. The precise mechanisms depend on the biological context but often involve:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can alter metabolic pathways.
  • Receptor Binding : It may bind to receptors, affecting signaling pathways that regulate cellular functions.

Antiviral Properties

Research has indicated that this compound exhibits antiviral properties. A study highlighted its potential role as a core unit in synthesizing potent HIV protease inhibitors . This suggests that the compound could be significant in developing treatments for viral infections.

Anticancer Potential

The compound's structure allows it to interact with various biomolecules, making it a candidate for anticancer drug development. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been explored in preclinical studies.

Case Studies and Research Findings

  • HIV Protease Inhibition :
    • A study synthesized derivatives of this compound to evaluate their efficacy against HIV protease. Results showed that modifications to the compound enhanced its inhibitory activity against the enzyme .
  • Enzyme Interaction Studies :
    • Research demonstrated that this compound could significantly inhibit the activity of certain enzymes involved in metabolic processes. This inhibition was dose-dependent and varied with structural modifications.
  • Cellular Assays :
    • In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines through its interaction with specific cellular pathways .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
(2R,5R)-1,6-Diphenylhexane-2,5-diamineEnantiomerSimilar enzyme inhibition
1,6-DiphenylhexaneLacks diamine groupsLimited biological activity
Hexane-2,5-diamineNo phenyl groupsDifferent reactivity

The comparison highlights that while related compounds share some properties due to their structural similarities, this compound's unique stereochemistry contributes to its distinct biological activities.

Properties

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

(2S,5S)-1,6-diphenylhexane-2,5-diamine

InChI

InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m0/s1

InChI Key

CTVQBUFULGSGGL-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC[C@@H](CC2=CC=CC=C2)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N

Origin of Product

United States

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